8-Quinolinyl 4-(1-adamantyl)benzoate
Description
Properties
Molecular Formula |
C26H25NO2 |
|---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
quinolin-8-yl 4-(1-adamantyl)benzoate |
InChI |
InChI=1S/C26H25NO2/c28-25(29-23-5-1-3-20-4-2-10-27-24(20)23)21-6-8-22(9-7-21)26-14-17-11-18(15-26)13-19(12-17)16-26/h1-10,17-19H,11-16H2 |
InChI Key |
ALSGEZZVLMZRKS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis. This method involves condensation of aniline derivatives with diethyl ethoxymethylidenemalonate, followed by thermal cyclization to form the quinoline backbone. For 8-hydroxyquinoline, meta-substituted anilines direct cyclization to the desired position.
Procedure :
Conrad-Limpach Reaction
The Conrad-Limpach method offers an alternative via Schiff base formation between aniline and β-ketoesters, followed by cyclization.
Procedure :
-
React 3-aminophenol with ethyl acetoacetate in acetic acid to form the Schiff base.
-
Cyclize in Dowtherm A at 240°C for 2 hours.
-
Isolate 8-hydroxyquinoline via fractional crystallization.
Transition-Metal-Catalyzed Approaches
Palladium-catalyzed heterocyclization provides a milder route. For example, Sonogashira coupling of 2-iodoaniline with acetylene derivatives, followed by cyclization, yields 8-substituted quinolines.
Procedure :
-
Perform Sonogashira coupling of 2-iodoaniline with trimethylsilylacetylene.
-
Deprotect the alkyne and cyclize using Mo(CO)₆ in acetonitrile.
-
Oxidize with tert-butyl hydroperoxide to yield 8-hydroxyquinoline.
Preparation of 4-(1-Adamantyl)benzoyl Chloride
Suzuki-Miyaura Coupling
The adamantyl group is introduced via palladium-catalyzed cross-coupling:
Procedure :
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride:
Procedure :
-
Reflux 4-(1-adamantyl)benzoic acid with excess SOCl₂ in anhydrous DCM for 3 hours.
-
Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride.
Purity : >95% (confirmed by ¹H NMR).
Esterification of 8-Hydroxyquinoline
Classical Steglich Esterification
Using DCC/DMAP as coupling agents:
Procedure :
-
Dissolve 8-hydroxyquinoline and 4-(1-adamantyl)benzoyl chloride in anhydrous DCM.
-
Add DCC (1.2 eq.) and catalytic DMAP.
-
Stir at room temperature for 24 hours.
Base-Mediated Acyl Substitution
Triethylamine facilitates HCl elimination during esterification:
Procedure :
-
Mix 8-hydroxyquinoline with 4-(1-adamantyl)benzoyl chloride in DCM.
-
Quench with water, extract organic layer, and purify via recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Quinoline Yield | Esterification Yield | Total Yield | Key Advantages |
|---|---|---|---|---|
| Gould-Jacobs + Steglich | 45% | 70% | 31.5% | Scalability |
| Conrad-Limpach + Base | 60% | 80% | 48% | Higher intermediate yields |
| Pd-Catalyzed + DCC | 75% | 70% | 52.5% | Mild conditions, regioselectivity |
Challenges and Optimization Strategies
Q & A
Q. What protocols ensure reproducibility in stability studies of 8-Quinolinyl 4-(1-adamantyl)benzoate?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
- HPLC-DAD analysis : Track degradation products using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
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